2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Description
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a methyl substituent at the 2-position and a carboxylic acid group at the 4-position. This structure combines aromatic heterocycles with functional groups that enhance its utility in medicinal chemistry and materials science. The carboxylic acid moiety allows for derivatization into amides or esters, while the methyl group modulates electronic and steric properties, influencing solubility and biological interactions . The compound is cataloged by suppliers like CymitQuimica and is used as a building block for antimicrobial agents and other bioactive molecules .
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-methylthieno[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c1-4-9-5-2-3-13-7(5)6(10-4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
PBOKHEBJHAJCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)C(=O)O)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid. One effective method involves the Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the desired product in 63-71% yields . Another approach includes the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the target acids . Additionally, the inverse electron-demand Diels-Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate has been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Methyl vs. Positional Isomerism: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid differs in methyl placement, which may alter steric interactions in enzyme binding compared to the 2-methyl isomer .
Functional Group Impact Carboxylic Acid vs. Ester: The free carboxylic acid group in this compound enables direct conjugation to amines, as seen in antimicrobial pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid . In contrast, ester derivatives (e.g., methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate) serve as lipophilic intermediates for prodrugs .
Biological Activity Thieno[2,3-d]pyrimidine-4-carboxylic acid amides exhibit broad-spectrum antimicrobial activity, with MIC values as low as 1 µg/mL against Staphylococcus aureus .
Synthetic Routes Microwave-assisted synthesis (e.g., coupling with thioglycolic acid) is employed for thieno-pyrimidine derivatives, offering rapid reaction times and high yields . Nucleophilic aromatic substitution (e.g., with thiophenol) is common for introducing sulfur-containing groups .
Biological Activity
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 194.21 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core with a carboxylic acid group at the 4-position, which is crucial for its biological reactivity and interactions with biological targets .
Target Interactions
Research indicates that this compound primarily interacts with several key biological targets:
- Vascular Endothelial Growth Factor (VEGF) : The compound inhibits VEGF receptor signaling pathways, which are critical in angiogenesis and tumor growth .
- Platelet-Derived Growth Factor (PDGF) Receptor : It also affects PDGF receptor activity, contributing to its potential anti-cancer effects .
Biochemical Pathways
The inhibition of VEGF and PDGF receptors leads to disruptions in various signal transduction pathways associated with cell proliferation, migration, and survival. This action suggests a role in combating cancer metastasis and drug resistance .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies:
- Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines showed significant anti-proliferative effects. For instance, one study reported an IC50 value of 13.42 μg/mL against MCF-7 cells .
- Mechanism of Action : The compound induces cell cycle arrest in different phases depending on the cell type; G1 arrest was noted in MCF-7 cells while G2 arrest was observed in MDA-MB-231 cells .
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains and fungi. However, detailed studies are required to quantify these effects and understand the underlying mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies focus on how modifications to the thieno[3,2-d]pyrimidine structure affect biological activity. Key findings include:
- Substituting different groups at various positions on the pyrimidine ring can significantly enhance potency. For example, replacing morpholine with more hydrophobic groups increased activity by up to four-fold .
- The presence of electron-withdrawing groups at specific positions may enhance binding affinity to target receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its structural properties. Its carboxylic acid group enhances solubility and facilitates interactions with biological macromolecules .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| Study A | MCF-7 | 13.42 μg/mL | Induces G1 phase arrest |
| Study B | MDA-MB-231 | 52.56 μg/mL | Induces G2 phase arrest |
| Study C | BALB 3T3 | >1736 μg/mL | Low cytotoxicity observed |
These findings indicate that while the compound shows promise as an anticancer agent, it exhibits low toxicity towards normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
